molecular formula C13H15ClN2O B3016923 2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide CAS No. 730949-59-4

2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B3016923
CAS No.: 730949-59-4
M. Wt: 250.73
InChI Key: BYWYEBONAMUZGE-UHFFFAOYSA-N
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Description

2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a cyanoethyl group, and a dimethylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide typically involves the reaction of 3,5-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acrylonitrile to introduce the cyanoethyl group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The chloro and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide
  • 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide
  • 2-chloro-N-(2-cyanoethyl)-N-(3,5-dichlorophenyl)acetamide

Uniqueness

2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide is unique due to the presence of the 3,5-dimethylphenyl group, which can influence its chemical properties and reactivity. This structural feature may confer specific advantages in certain applications, such as increased stability or selectivity in biological assays.

Properties

IUPAC Name

2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-10-6-11(2)8-12(7-10)16(5-3-4-15)13(17)9-14/h6-8H,3,5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWYEBONAMUZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CCC#N)C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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